BenchChemオンラインストアへようこそ!

N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

EGFR kinase inhibition Structure-activity relationship Quinazoline SAR

N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine (CAS 70137-95-0; molecular formula C₁₆H₁₅N₃O; molecular weight 265.31 g/mol) is a synthetic small molecule belonging to the 4-(benzylamino)quinazoline subclass of the broader 4-aminoquinazoline family. The compound features a quinazoline bicyclic core (a benzene ring fused to a pyrimidine ring) with a 4-methoxybenzylamino substituent at the 4-position.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 70137-95-0
Cat. No. B7806252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]quinazolin-4-amine
CAS70137-95-0
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C16H15N3O/c1-20-13-8-6-12(7-9-13)10-17-16-14-4-2-3-5-15(14)18-11-19-16/h2-9,11H,10H2,1H3,(H,17,18,19)
InChIKeyMCZPCSYKZMFAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.8 [ug/mL]

N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine (CAS 70137-95-0): Chemical Identity, Quinazoline Class, and Database Curation Status


N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine (CAS 70137-95-0; molecular formula C₁₆H₁₅N₃O; molecular weight 265.31 g/mol) is a synthetic small molecule belonging to the 4-(benzylamino)quinazoline subclass of the broader 4-aminoquinazoline family [1]. The compound features a quinazoline bicyclic core (a benzene ring fused to a pyrimidine ring) with a 4-methoxybenzylamino substituent at the 4-position [2]. It is registered in authoritative cheminformatics databases, including ChEMBL (CHEMBL116919), BindingDB (BDBM3258), PubChem (CID 5328015), and ChEBI, and has been curated within the EGFR Inhibitor Database (EGIN0000929) as an anilino-quinazoline class inhibitor [3][4]. The compound is commercially available from multiple vendors at purities typically ≥95% (HPLC), with catalog offerings in quantities from milligrams to kilograms .

Why 4-Aminoquinazoline Analogs Cannot Be Interchanged: The Narrow SAR of N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine


Generic substitution among 4-(benzylamino)quinazoline derivatives is precluded by a well-documented narrow structure-activity relationship (SAR) at the EGFR tyrosine kinase ATP-binding site [1]. The seminal SAR study by Rewcastle et al. (1995) demonstrated that even minor modifications to the benzylamino side chain produce order-of-magnitude shifts in inhibitory potency — the unsubstituted N-benzylquinazolin-4-amine exhibits an EGFR IC₅₀ of 320 nM, whereas the 4-methoxybenzyl analog (target compound) shows an IC₅₀ of 10,000 nM, representing a 31-fold loss of potency attributable solely to the para-methoxy substituent [2]. Furthermore, the scaffold's activity profile bifurcates depending on N-substitution pattern: N-methylated 4-anilinoquinazolines (e.g., MPI-0441138) function as potent apoptosis inducers (EC₅₀ = 2 nM) via tubulin polymerization inhibition, while the benzylamino subclass operates through EGFR kinase inhibition, demonstrating that minor structural perturbations redirect the mechanism of action entirely [3]. These findings establish that each 4-aminoquinazoline congener occupies a distinct position in chemical biology space, and procurement decisions premised on class-level assumptions risk selecting a compound with quantitatively and mechanistically divergent activity.

Quantitative Differentiation Evidence for N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine vs. Closest Structural Analogs


EGFR Tyrosine Kinase Inhibition: 31-Fold Potency Reduction Relative to the Des-Methoxy Benzyl Analog

In a direct head-to-head comparison conducted under identical assay conditions (EGFR tyrosine kinase inhibition, [γ-³²P] ATP transfer assay, pH 7.4, 2°C), N-[(4-methoxyphenyl)methyl]quinazolin-4-amine demonstrated an IC₅₀ of 10,000 nM (10 μM) against human EGFR, compared with 320 nM for N-benzylquinazolin-4-amine — the des-methoxy analog differing only by the absence of the para-methoxy group on the benzyl ring [1]. This constitutes a 31.25-fold reduction in EGFR inhibitory potency attributable solely to the 4-methoxy substituent. Both data points originate from the same primary publication (Rewcastle et al., J Med Chem, 1995) and are cross-validated in BindingDB entries BDBM3258 (target) and BDBM3256 (comparator) [2]. For context, the most potent compound in the same series — 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline (PD 153035) — achieved an IC₅₀ of 0.029 nM, underscoring the quantitative precision with which 4-position substituents tune EGFR inhibition across a >300,000-fold dynamic range within this chemotype [3].

EGFR kinase inhibition Structure-activity relationship Quinazoline SAR ATP-competitive inhibitor

Aqueous Solubility at Physiological pH: A Differentiating Physicochemical Parameter for In Vitro Assay Design

N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine exhibits an experimentally measured aqueous solubility of >39.8 μg/mL (approximately >150 μM) in buffer at pH 7.4 . While comparative solubility data for the des-methoxy analog (N-benzylquinazolin-4-amine) under identical conditions are not available in the public domain, the presence of the polar methoxy substituent and the additional methylene spacer in the benzylamino linker are consistent with enhanced aqueous solubility relative to the more lipophilic 4-anilinoquinazoline subclass (e.g., gefitinib: aqueous solubility ~0.5 μg/mL at pH 7.4) [1]. The >39.8 μg/mL value indicates that the target compound can be formulated at concentrations exceeding 150 μM in aqueous buffer without co-solvent, supporting robust dose-response studies in biochemical and cell-based assays without solubility-limited artifacts.

Aqueous solubility Physicochemical properties Assay development Buffer compatibility

Multi-Target Activity Fingerprint: Broad Low-Potency Profile Distinguishes This Scaffold from Potent, Selective Quinazoline Kinase Inhibitors

Public bioactivity databases reveal a multi-target activity profile for N-[(4-methoxyphenyl)methyl]quinazolin-4-amine that is quantitatively distinct from optimized quinazoline kinase inhibitors. In addition to EGFR (IC₅₀ = 10,000 nM), this compound was tested against COUP transcription factor 2 (IC₅₀ = 10,700 nM) and tegument protein VP16 (HHV-1) in PubChem BioAssay screens, consistently exhibiting low micromolar to sub-millimolar potency across structurally unrelated targets [1]. By contrast, the clinical 4-anilinoquinazoline EGFR inhibitor gefitinib achieves an EGFR IC₅₀ of 2.21 nM with >100-fold selectivity over most off-target kinases [2]. The target compound's flat, low-potency activity profile across divergent protein families suggests limited target engagement promiscuity at pharmacologically relevant concentrations and positions it as a potentially useful low-activity reference compound for counter-screening applications where potent kinase inhibition is undesirable.

Multi-target profiling Kinase selectivity PubChem BioAssay Negative control compound

Validated Structural Identity: NMR Spectral Confirmation Enables Confident Procurement and Analytical Release

The structural identity of N-[(4-methoxyphenyl)methyl]quinazolin-4-amine has been unambiguously confirmed by ¹H NMR spectroscopy, with the reference spectrum deposited in the KnowItAll NMR Spectral Library (Wiley) under Compound ID 6WP6tz9IGdp [1]. Key spectroscopic identifiers include: InChIKey MCZPCSYKZMFAHI-UHFFFAOYSA-N and the diagnostic methoxy singlet at δ ~3.8 ppm (OCH₃) along with the benzylic methylene signal (CH₂-NH) characteristic of the 4-(benzylamino)quinazoline connectivity [2]. This level of spectroscopic characterization exceeds the typical vendor certificate-of-analysis standard and provides a verified reference for identity confirmation upon receipt, batch-to-batch consistency verification, and differentiation from regioisomeric or N-alkylated byproducts that may arise during synthesis.

NMR characterization Structural confirmation Quality control Analytical reference standard

Well-Defined Synthetic Provenance: Single-Step SNAr from 4-Chloroquinazoline Enables Scalable Procurement and Derivative Synthesis

N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine is synthesized via a single-step nucleophilic aromatic substitution (SNAr) reaction between commercially available 4-chloroquinazoline and 4-methoxybenzylamine, typically using sodium acetate as base in THF at 65°C [1]. This straightforward synthetic route contrasts with the multi-step sequences required for many 4-anilinoquinazoline clinical candidates, which often necessitate protecting group strategies and transition metal-catalyzed couplings. The compound also serves as a validated synthetic intermediate: the 6-iodo derivative (6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine) has been prepared and utilized in downstream cross-coupling reactions to generate expanded quinazoline libraries targeting PI3Kα and other kinases [2]. This dual identity — as both a purchasable final compound and a precursor for diversification — provides procurement flexibility: researchers may purchase the compound directly for biological testing or use it as a starting material for parallel library synthesis.

Synthetic accessibility Chemical intermediate 4-Chloroquinazoline Nucleophilic aromatic substitution

Validated Research Application Scenarios for N-[(4-Methoxyphenyl)methyl]quinazolin-4-amine Based on Quantitative Evidence


Low-Potency EGFR Reference Control for Kinase Inhibitor Selectivity Profiling Panels

The compound's quantitatively established weak EGFR inhibition (IC₅₀ = 10,000 nM) makes it an ideal low-activity reference standard for kinase selectivity profiling panels . When screening novel quinazoline-derived kinase inhibitors, inclusion of this compound as a 'weak binder' control establishes the assay's lower boundary of EGFR engagement, enabling meaningful differentiation between truly selective compounds and those with residual EGFR cross-reactivity. Its 31-fold weaker EGFR potency compared to N-benzylquinazolin-4-amine (IC₅₀ = 320 nM) provides a calibrated SAR reference point within the same scaffold family, allowing researchers to quantify the contribution of 4-position substituents to kinase binding in a systematic manner [1].

Negative Control Compound for Phenotypic Apoptosis and Cell Proliferation Screening Cascades

Given that certain 4-anilinoquinazoline derivatives (e.g., MPI-0441138) act as potent apoptosis inducers with EC₅₀ = 2 nM in T47D breast cancer cells through tubulin polymerization inhibition, the target compound's distinct N-benzyl (rather than N-methyl-N-phenyl) substitution pattern and weak EGFR activity profile render it suitable as a structurally matched negative control in apoptosis and cell viability assays . Its flat multi-target activity profile (IC₅₀ consistently ≥10 μM across EGFR, COUP-TF2, and VP16) minimizes the risk of confounding phenotypic readouts, allowing researchers to attribute positive screening hits to on-target pharmacology rather than scaffold-class effects [2].

Synthetic Intermediate for Diversified Quinazoline Kinase Inhibitor Library Construction

The compound's demonstrated utility as a precursor for 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine — which undergoes palladium-catalyzed cross-coupling to generate 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives with PI3Kα IC₅₀ values as low as 1.94 nM — validates its role as a versatile synthetic building block . Medicinal chemistry teams can procure this compound in bulk as a central intermediate for parallel derivatization at the quinazoline 6-position, enabling rapid SAR exploration around the quinazoline core while maintaining the 4-methoxybenzylamino side chain as a constant structural feature. The single-step SNAr synthesis from 4-chloroquinazoline further supports cost-effective scale-up for library production [1].

Solubility-Compatible Tool Compound for Biochemical Assay Development and Crystallography

With an experimentally confirmed aqueous solubility of >39.8 μg/mL (>150 μM) at pH 7.4, this compound surpasses the solubility threshold required for most biochemical assay formats without DMSO co-solvent, making it suitable for NMR-based fragment screening, surface plasmon resonance (SPR) binding assays, and protein crystallography soaking experiments where organic solvent content must be minimized . Its quinazoline core engages the kinase hinge region through the N-1 pyrimidine nitrogen, providing a defined binding mode that, despite weak affinity, can serve as a starting point for structure-based design or as a reference ligand in competitive binding assays [1].

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.